Nemonapride

Descripción

Contextualization within Atypical Antipsychotic Drug Development

The development of antipsychotic medications has evolved significantly from the first-generation, or "typical," antipsychotics. nih.gov These earlier drugs, while effective against the positive symptoms of schizophrenia, often came with significant extrapyramidal side effects. ncats.io This led to the development of second-generation, or "atypical," antipsychotics, which generally have a more favorable side effect profile. nih.gov

Nemonapride (B16739) is classified as an atypical antipsychotic, though some sources also refer to it as a typical antipsychotic. wikipedia.orgnih.gov Its "atypical" characteristics are attributed to its specific receptor binding profile. Unlike many typical antipsychotics that primarily act on dopamine (B1211576) D2 receptors, this compound also interacts with other receptors, which is thought to contribute to its unique therapeutic effects. patsnap.comncats.io Specifically, it is a potent antagonist of the dopamine D2, D3, and D4 receptors and also acts as a partial agonist at the serotonin (B10506) 5-HT1A receptor. wikipedia.org This multi-receptor action is a hallmark of many atypical antipsychotics and is believed to be responsible for their broader efficacy and reduced side effect liability compared to their predecessors. patsnap.com

Historical Perspective and Development Trajectory

This compound was developed by the Japanese pharmaceutical company Yamanouchi Pharmaceuticals, now part of Astellas Pharma. wikipedia.orgspringer.com Its development stemmed from the structural modification of metoclopramide, a benzamide (B126) compound known for its antiemetic and gastroprokinetic properties. wikipedia.org The first scientific descriptions of the compound that would become this compound appeared in 1980. wikipedia.org The name "this compound" was first used in 1989 and was designated as its International Nonproprietary Name (INN) in 1991. wikipedia.org

The drug was launched for medical use in 1991 or 1997, with sources differing on the exact year. wikipedia.org While it gained approval in Japan and later in China, its development for use in other countries, including France, was discontinued. wikipedia.orgspringer.com

Significance as a Research Probe in Neuropsychopharmacology

Beyond its clinical use, this compound has proven to be a valuable tool in neuroscience research, particularly in the study of the dopaminergic system. ontosight.ai Its high affinity and selectivity for dopamine D2-like receptors make it an excellent radioligand for positron emission tomography (PET) imaging.

When labeled with a positron-emitting isotope such as carbon-11 (B1219553) ([11C]this compound), it allows researchers to visualize and quantify dopamine D2-like receptors in the living brain. researchgate.netosti.gov This has been instrumental in understanding the role of these receptors in various neurological and psychiatric disorders, including schizophrenia and Parkinson's disease. ontosight.airesearchgate.net PET studies using [11C]this compound have helped to investigate the in-vivo binding characteristics of the drug in different brain regions and to compare its properties with other D2 receptor ligands like [11C]raclopride and [11C]N-methylspiperone. researchgate.netnih.gov

Furthermore, the use of radiolabeled this compound in autoradiography studies has provided detailed insights into the differential regulation of dopamine receptor subtypes following chronic treatment with various antipsychotic drugs. These research applications underscore the importance of this compound in advancing our understanding of brain function and the mechanisms of antipsychotic drug action. ontosight.ai

Receptor Binding Profile of this compound

| Receptor | Affinity (Ki, nM) | Action |

|---|---|---|

| Dopamine D2 | 0.16 wikipedia.org | Antagonist wikipedia.org |

| Dopamine D3 | 0.26 wikipedia.org | Antagonist wikipedia.org |

| Dopamine D4 | 0.31 wikipedia.org | Antagonist wikipedia.org |

| Serotonin 5-HT1A | 1.8 wikipedia.org | Partial Agonist wikipedia.org |

| Serotonin 5-HT2A | 9.4 wikipedia.org | - |

| Sigma (σ1) | 8.4 | - |

| Sigma (σ2) | 9.6 | - |

| Dopamine D1 | 740 | - |

In Vivo Inhibition of [3H]this compound Binding by Antipsychotics in Rat Brain

| Brain Region | Antipsychotic | ED50 (mg/kg) |

|---|---|---|

| Striatum | This compound | 0.04 |

| Raclopride (B1662589) | 0.13 | |

| Spiperone | 0.14 | |

| Risperidone | 0.14 | |

| Haloperidol (B65202) | 0.21 | |

| Clozapine (B1669256) | 7.2 | |

| Thioridazine | 9.4 | |

| Olfactory Lobes | This compound | 0.03 |

| Raclopride | 0.09 | |

| Spiperone | 0.09 | |

| Haloperidol | 0.10 | |

| Risperidone | 0.15 | |

| Thioridazine | 11 | |

| Clozapine | 11 | |

| Frontal Cortex | This compound | 0.05 |

| Haloperidol | 0.09 | |

| Raclopride | 0.12 |

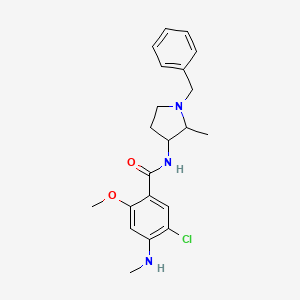

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN3O2/c1-14-18(9-10-25(14)13-15-7-5-4-6-8-15)24-21(26)16-11-17(22)19(23-2)12-20(16)27-3/h4-8,11-12,14,18,23H,9-10,13H2,1-3H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVOJOCLBAAKSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCN1CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3OC)NC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90860978 | |

| Record name | N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90860978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70325-83-6 | |

| Record name | 5-Chloro-2-methoxy-4-(methylamino)-N-[2-methyl-1-(phenylmethyl)-3-pyrrolidinyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70325-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nemonapride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070325836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular and Receptor Pharmacology of Nemonapride

Dopaminergic Receptor System Interactions

Nemonapride (B16739) exhibits a high affinity and potent antagonist profile for the dopamine (B1211576) D2-like receptor family, which includes the D2, D3, and D4 receptor subtypes. wikipedia.orgmedkoo.combibliotekanauki.pl It is described as a potent and selective antagonist for these receptors. wikipedia.org This targeted activity within the dopaminergic system is a key feature of its molecular mechanism. The compound also shows some interaction with serotonin (B10506) 5-HT1A receptors, where it acts as a partial agonist, and has a weaker affinity for 5-HT2A receptors. patsnap.comwikipedia.org Additionally, it has been noted to bind to sigma receptors. nih.gov However, its primary and most potent interactions are with the D2-like dopamine receptors.

The cornerstone of this compound's pharmacological action is its potent antagonism of the dopamine D2 receptor. medchemexpress.com This interaction is considered the principal mechanism underlying its antipsychotic effects. patsnap.comwikipedia.org The clinical potency of most antipsychotic drugs, including this compound, is strongly correlated with their binding affinity for the D2 receptor. frontiersin.orgpsychiatryonline.org Structurally similar to other benzamide (B126) derivatives like sulpiride (B1682569), this compound's unique antipsychotic properties are attributed to its selective and strong binding to the D2 receptor family. ncats.ionih.gov

This compound is a highly potent antagonist of the D2-like receptors and demonstrates significant selectivity for this receptor family over the D1-like receptors. Research indicates its binding affinity for D2-like receptors is substantially higher than for D1-like receptors, with Ki values reported as 0.1 nM for D2-like and 740 nM for D1-like receptors, respectively. This selectivity is a defining characteristic of its pharmacological profile. In animal studies, this compound effectively suppresses behaviors induced by dopamine agonists such as apomorphine (B128758) and methamphetamine, further demonstrating its potent D2 receptor blockade. wikipedia.org

The antagonism of dopamine D2 receptors is widely accepted as the primary mediator of antipsychotic efficacy, particularly against the positive symptoms of schizophrenia. wikipedia.orgnih.gov By blocking these receptors, this compound is thought to mitigate the overactivity of dopaminergic pathways implicated in psychosis. patsnap.com This mechanism is shared by all effective antipsychotic medications, which underscores the critical role of D2 receptor blockade in their therapeutic action. frontiersin.orgpsychiatryonline.org While clinical data for this compound are somewhat limited, its efficacy in treating positive symptoms is established. wikipedia.orgnih.gov

Ligand binding assays have quantified this compound's high affinity for the dopamine D2 receptor. The reported inhibition constant (Ki) values vary slightly across studies but consistently demonstrate high potency. Values for the D2 receptor include 0.06 nM, 0.1 nM, and 0.16 nM. wikipedia.orgmedchemexpress.com This high affinity confirms its potent interaction at the molecular level.

| Receptor Subtype | This compound Ki (nM) | Source(s) |

| Dopamine D2 | 0.06 - 0.16 | wikipedia.orgmedchemexpress.com |

| Dopamine D3 | 0.26 | wikipedia.org |

| Dopamine D4 | 0.21 - 0.31 | wikipedia.orgbibliotekanauki.pl |

| Dopamine D1-like | 740 | |

| Serotonin 5-HT1A | 1.8 | wikipedia.org |

| Serotonin 5-HT2A | 9.4 | wikipedia.orgnih.gov |

| Sigma-1 (σ1) | 8.4 | nih.gov |

| Sigma-2 (σ2) | 9.6 | nih.gov |

This table provides a summary of reported ligand binding affinities (Ki) for this compound at various receptor sites. Lower Ki values indicate higher binding affinity.

This compound demonstrates potent antagonist activity at the dopamine D4 receptor. springer.comwikipedia.orgbibliotekanauki.pl Its affinity for the D4 receptor is high, with reported Ki values of 0.21 nM and 0.31 nM. wikipedia.orgbibliotekanauki.pl This interaction is significant, and it is thought that the blockade of D4 receptors could contribute to its therapeutic effects. ncats.io The crystal structure of the D4 receptor in complex with this compound has been resolved, providing crucial insights into the molecular interactions that determine ligand binding. mdpi.comescholarship.orgacs.org Furthermore, [3H]this compound has been utilized as a radioligand to characterize D4 receptor binding sites. nih.govnih.gov

Dopamine D4 Receptor Antagonism

Binding Characteristics and Selectivity

This compound exhibits a high affinity for dopamine D2, D3, and D4 receptors. bindingdb.org In vitro binding assays have quantified its affinity, demonstrating nanomolar and even subnanomolar potency. For instance, studies have reported Ki values of approximately 0.86 nM for the human D4 receptor and Kd values of 0.014 nM and 0.064 nM for the rat D2 and D3 receptors, respectively. bindingdb.org The binding affinity of this compound can be influenced by the radioligand used in the assay; for example, the Ki value for a drug is typically higher when a tightly bound radioligand like [3H]this compound is used compared to a more loosely bound one. nih.gov

This compound is considered a D2/D3 selective antagonist. mdpi.com Its high affinity for these receptors is a key feature of its pharmacological profile. patsnap.com

Table 1: Binding Affinity of this compound for Dopamine Receptors

| Receptor Subtype | Species | Affinity Constant (Ki/Kd) |

|---|---|---|

| D2 | Rat | 0.014 nM (Kd) bindingdb.org |

| D3 | Rat | 0.064 nM (Kd) bindingdb.org |

| D4 | Human | 0.86 nM (Ki) bindingdb.org |

This table is interactive. Click on the headers to sort the data.

Structural Insights from Receptor Complexes

Advances in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided detailed insights into how drugs like this compound interact with dopamine receptors. researchgate.netnih.govnih.govtechnologynetworks.com Crystal structures of the D4 dopamine receptor in complex with this compound have been determined at high resolutions. nih.gov These structures reveal that this compound's benzamide ring binds within a conserved orthosteric binding pocket, interacting with key residues. nih.gov

Docking studies based on homology models of D2 and D3 receptors have also been used to predict the binding pose of this compound. escholarship.org These computational approaches suggest that ligands like this compound are located closer to D2-like receptor residues compared to D1-like residues. mdpi.com The interaction involves a large hydrophobic network across several transmembrane domains, with residues in TM1 and TM2 being particularly relevant for binding larger ligands such as this compound. mdpi.com

Comparison with Dopamine D1 Receptor Selectivity

This compound demonstrates significant selectivity for the D2-like receptor family over the D1-like family (D1 and D5 receptors). mdpi.com The D2-like receptors generally exhibit a 10- to 100-fold greater affinity for dopamine itself compared to the D1-like family. Computational studies show that this compound is located closer to D2-like receptor residues than D1-like residues, which aligns with its classification as a D2-like selective antagonist. mdpi.com This selectivity is a crucial aspect of its mechanism, as D1 and D2 receptor systems often have opposing effects on intracellular signaling pathways. lakeforest.edu

Modulation of Dopamine Receptor High-Affinity States

Dopamine receptors can exist in high-affinity and low-affinity states for agonists. Antagonists like this compound can modulate these states. The binding of radiolabeled this compound is a common tool in research to study D2-like receptors. nih.govresearchgate.net The interaction of this compound with the receptor is influenced by factors such as the presence of allosteric modulators. For example, a negative allosteric modulator can decrease the dissociation speed of [3H]this compound from the D3 receptor. uniroma1.it Furthermore, MD simulations suggest that this compound's binding pose is more stable in the presence of sodium ions. nih.gov

Serotonergic Receptor System Interactions

Serotonin 5-HT1A Receptor Partial Agonism

This compound exhibits partial agonist properties at serotonin 5-HT1A receptors. nih.govnih.govoup.com This dual action of D2 receptor antagonism and 5-HT1A receptor partial agonism is a characteristic shared by several atypical antipsychotics. nih.govoup.com This property is thought to potentially enhance antipsychotic efficacy and reduce the risk of certain side effects. nih.gov

In Vitro Findings: In vitro studies have demonstrated this compound's agonist activity at 5-HT1A receptors. In HeLa cells expressing human 5-HT1A receptors, this compound markedly decreased forskolin-stimulated cAMP accumulation, an effect that was blocked by the 5-HT1A receptor antagonist WAY100635. nih.gov This indicates a direct agonist effect on the receptor's signaling pathway. In studies measuring G-protein activation at rat brain 5-HT1A receptors, this compound showed an Emax value of 25.7% relative to the full effect induced by serotonin. oup.com

In Vivo Findings: In vivo studies in rats using microdialysis have shown that this compound significantly decreases the extracellular concentration of hippocampal 5-hydroxytryptamine (5-HT). nih.gov This effect was also antagonized by WAY100635, confirming that it is mediated by 5-HT1A receptor agonism. nih.gov This reduction in serotonin release is a characteristic effect of 5-HT1A receptor agonists. nih.gov

Table 2: In Vitro and In Vivo 5-HT1A Agonist Properties of this compound

| Assay Type | Model | Effect | Antagonist Reversal | Reference |

|---|---|---|---|---|

| cAMP Accumulation | HeLa cells (human 5-HT1A) | Marked decrease | Yes (WAY100635) | nih.gov |

| G-Protein Activation | Rat brain 5-HT1A | Partial agonism (25.7% Emax) | - | oup.com |

| Microdialysis | Rat hippocampus | Marked decrease in extracellular 5-HT | Yes (WAY100635) | nih.gov |

This table is interactive. Click on the headers to sort the data.

Functional Efficacy at 5-HT1A Receptors

Table 1: Functional Efficacy and Affinity of this compound at 5-HT1A Receptors

| Parameter | Value | Receptor | Source |

|---|---|---|---|

| Activity | Partial Agonist | 5-HT1A | wikipedia.orgoup.com |

| IC50 (Activation) | 34 nM | 5-HT1A | medchemexpress.com |

| Emax (G-protein activation) | 25.7% (relative to 5-HT) | Rat Brain 5-HT1A | oup.comdrugbank.com |

| Ki (Binding Affinity) | 1.8 nM | 5-HT1A | wikipedia.org |

| pKi (Binding Affinity) | 8.35 | Recombinant 5-HT1A | oup.comdrugbank.com |

Serotonin 5-HT2A Receptor Affinity and Implications

This compound also possesses a significant affinity for the serotonin 5-HT2A receptor. patsnap.comwikipedia.org Research has determined its binding affinity (Ki) for cloned human 5-HT2A receptors to be 9.4 nM and 10.4 nM for monkey 5-HT2A receptors. wikipedia.orgnih.gov This affinity is substantial and has important implications for pharmacological research. Studies using radiolabeled [3H]this compound to investigate dopamine D4-like binding sites in the primate cerebral cortex found that a significant portion of the binding was actually to 5-HT2A receptors, not D4 receptors. nih.gov This finding underscores that the high affinity of this compound for primate 5-HT2A receptors can be a confounding factor in studies aiming to label D4 receptors, suggesting that previous data from such studies may need reconsideration. nih.gov The interaction with 5-HT2A receptors is a common feature of atypical antipsychotics and is thought to contribute to their therapeutic efficacy and potentially mitigate some side effects associated with pure dopamine D2 receptor blockade. reprocell.com

Relative Affinity Ratios to Dopamine Receptors

A critical aspect of this compound's pharmacology is its relative binding affinity for serotonin versus dopamine receptors. This compound is a highly potent antagonist of the dopamine D2-like receptor family, with reported Ki values for the D2 receptor as low as 0.06-0.16 nM. wikipedia.orgmedchemexpress.com It also binds with high affinity to D3 (Ki = 0.26 nM) and D4 (Ki = 0.31 nM) receptors. wikipedia.org

When comparing these values to its affinity for serotonin receptors, this compound is notably more potent at dopamine D2 receptors than at either 5-HT1A (Ki ≈ 1.8 nM) or 5-HT2A (Ki ≈ 9.4 nM) receptors. wikipedia.orgoup.com The affinity for the 5-HT1A receptor is approximately 11-fold lower than for the D2 receptor, while the affinity for the 5-HT2A receptor is about 59-fold lower. wikipedia.org This profile of high D2 receptor potency combined with moderate serotonin receptor affinity is central to its classification and mechanism of action.

Table 2: Comparative Binding Affinities (Ki) of this compound

| Receptor Subtype | Binding Affinity (Ki, nM) | Source(s) |

|---|---|---|

| Dopamine D2 | 0.16 | wikipedia.org |

| Dopamine D3 | 0.26 | wikipedia.org |

| Dopamine D4 | 0.31 | wikipedia.org |

| Serotonin 5-HT1A | 1.8 | wikipedia.org |

Other Neurotransmitter Receptor Affinities

Beyond its primary targets in the dopamine and serotonin systems, this compound interacts with other neurotransmitter receptors, most notably sigma receptors.

Sigma Receptor Binding Characteristics

This compound exhibits potent binding to sigma (σ) receptors. This interaction is significant enough that radiolabeled this compound has been employed as a tool to study these receptor sites. nih.govresearchgate.net While some reports have characterized its affinity for sigma receptors as "very weak," with Ki values in the range of 80–3,000 nM, several other detailed studies have demonstrated high-affinity binding. wikipedia.orgnih.gov This discrepancy may reflect different experimental conditions or tissues used in the binding assays. In vivo studies have shown that while this compound binds to D2 receptors in the striatum, its binding in the cortex and cerebellum is attributable to sigma receptors. researchgate.net

This compound does not just bind to sigma receptors generally; it is a potent ligand for both the sigma-1 (σ1) and sigma-2 (σ2) subtypes. nih.govresearchgate.net Competition binding studies have elucidated its affinity for each subtype, revealing Ki values of 8.4 nM for sigma-1 receptors and 9.6 nM for sigma-2 receptors. nih.govresearchgate.net This makes this compound a non-selective, high-potency ligand for both major sigma receptor subtypes. nih.gov The sigma-1 binding profile is characterized by high affinity for ligands such as haloperidol (B65202) and pentazocine (B1679294). nih.gov

Table 3: this compound Affinity at Sigma Receptor Subtypes

| Receptor Subtype | Binding Affinity (Ki, nM) | Source(s) |

|---|---|---|

| Sigma-1 (σ1) | 8.4 | nih.govresearchgate.net |

Alpha-Adrenergic Receptor Interactions

This compound's affinity for alpha-adrenergic receptors is generally described as very weak. wikipedia.org However, some evidence suggests a measurable interaction. Binding studies in calf brain revealed that in addition to dopaminergic and sigma sites, a component of [3H]this compound binding showed affinity for WB-4101, a classic alpha-1 adrenergic receptor antagonist ligand. nih.gov This indicates that this compound may possess some, albeit low, affinity for alpha-adrenergic binding sites. nih.gov

Minimal Affinity for Other Receptor Classes (e.g., D1, 5-HT2, Cholinergic)

While this compound exhibits high potency and selectivity for the dopamine D2-like receptor family, its interaction with other major receptor classes, such as the dopamine D1, serotonin 5-HT2, and cholinergic receptors, is markedly limited. wikipedia.orgncats.io This characteristic contributes to its specific pharmacological profile. Research indicates that this compound possesses a significantly lower affinity for these other receptor types, which is a key aspect of its classification and potential mechanism of action. tocris.com

Detailed binding studies have quantified this compound's affinity for these receptors, consistently demonstrating a pronounced selectivity for D2-like receptors. For instance, its affinity for D1-like receptors is substantially weaker than for D2-like receptors. tocris.com Specifically, the binding affinity (Ki) for D1-like receptors has been reported to be 740 nM, in stark contrast to its sub-nanomolar affinity for D2-like receptors. tocris.com

Regarding the serotonin receptor family, this compound shows some affinity for the 5-HT2A receptor, though it is considerably lower than its affinity for D2 receptors. wikipedia.orgpatsnap.com Studies have reported a Ki value of 9.4 nM for cloned human 5-HT2A receptors. wikipedia.orgnih.gov It is noteworthy that the affinity for rat 5-HT2A receptors was found to be lower, with a Ki of 140 nM, highlighting potential species-specific differences. nih.gov

Furthermore, investigations into this compound's interaction with the cholinergic system have shown that it has a very weak or negligible affinity for these receptors. wikipedia.org Some in vitro studies have described this compound as having no significant binding to muscarinic cholinergic receptors (M1, M2, M3, M4). researchgate.net This lack of significant anticholinergic activity is a distinguishing feature of its receptor binding profile. nih.gov

The following table summarizes the binding affinities of this compound for these receptor classes, illustrating its selectivity.

This compound Binding Affinity for Select Receptor Classes

| Receptor Subtype | Binding Affinity (Ki) | Species/System |

| Dopamine D1-like | 740 nM | Not Specified |

| Serotonin 5-HT2A | 9.4 nM | Human (cloned) |

| Serotonin 5-HT2A | 140 nM | Rat |

| Cholinergic (Muscarinic) | No Appreciable Binding | In Vitro Studies |

Preclinical Neurobiological Investigations

In Vitro Pharmacological Characterization

In vitro studies provide detailed insights into the direct interactions of nemonapride (B16739) with specific receptors and downstream signaling pathways in controlled laboratory settings.

G-Protein Activation Assays

G-protein coupled receptors (GPCRs), including dopamine (B1211576) receptors, exert their effects by coupling to and activating intracellular G proteins. Assays measuring G-protein activation are used to determine if a compound acts as an agonist or antagonist and to assess its efficacy. While the search results mention G-protein activation assays in the context of dopamine receptors and novel antipsychotics, specific data for this compound's effects on G-protein activation at dopamine receptors were not explicitly detailed in the provided snippets patsnap.comacs.orgnih.gov. However, this compound has been shown to exhibit agonist properties at 5-HT1A receptors in G-protein activation assays using rat brain tissue, with an Emax value of 25.7% relative to the effect induced by 10 µM of serotonin (B10506) oup.comdrugbank.com.

Adenylyl Cyclase Activity Modulation

Adenylyl cyclase is a key enzyme in the signaling cascade downstream of many GPCRs, including dopamine and serotonin receptors. D1-like dopamine receptors typically stimulate adenylyl cyclase activity via Gs proteins, while D2-like receptors inhibit it via Gi proteins mdpi.com. This compound has been shown to markedly decrease forskolin-stimulated cAMP accumulation in HeLa cells expressing human 5-HT1A receptors, an effect antagonized by the 5-HT1A receptor antagonist WAY100635 nih.gov. This indicates that this compound acts as an agonist at 5-HT1A receptors, modulating adenylyl cyclase activity oup.comdrugbank.comnih.govresearchgate.net.

Receptor Binding Assays with Radioligands (e.g., [3H]-Nemonapride)

Radioligand binding assays are fundamental for characterizing the affinity and density of receptors that a compound interacts with. [³H]-Nemonapride has been widely used as a radioligand in such studies nih.govnih.gov.

This compound is characterized as a highly potent antagonist at dopamine D2-like receptors, showing selectivity over D1-like receptors ebi.ac.ukcaymanchem.comwikipedia.orgcaymanchem.com. Its reported Ki values for D2-like receptors are in the sub-nanomolar range (e.g., 0.1 nM for D2-like, 0.06 nM for D2, 0.3 nM for D3, and 0.15 nM for D4), while its affinity for D1-like receptors is significantly lower (e.g., 740 nM) ebi.ac.ukcaymanchem.comcaymanchem.com. This compound also exhibits affinity for serotonin 5-HT1A receptors (IC50 = 34 nM) and sigma (σ) receptors (Ki values of 8.4 nM for sigma 1 and 9.6 nM for sigma 2) nih.govebi.ac.ukcaymanchem.comcaymanchem.com.

Table 1: this compound Receptor Binding Affinities

| Receptor Subtype | Binding Affinity (Ki or IC50) | Reference |

| Dopamine D2-like | 0.1 nM (Ki) | ebi.ac.uk |

| Dopamine D2 | 0.06 nM (Ki) | caymanchem.comcaymanchem.com |

| Dopamine D3 | 0.3 nM (Ki) | caymanchem.comcaymanchem.com |

| Dopamine D4 | 0.15 nM (Ki) | caymanchem.comcaymanchem.com |

| Dopamine D1-like | 740 nM (Ki) | ebi.ac.uk |

| Serotonin 5-HT1A | 34 nM (IC50) | ebi.ac.ukcaymanchem.comcaymanchem.com |

| Sigma 1 | 8.4 nM (Ki) | nih.govcaymanchem.comcaymanchem.com |

| Sigma 2 | 9.6 nM (Ki) | nih.govcaymanchem.comcaymanchem.com |

| Serotonin 5-HT2A (primate) | 9.4 - 10.4 nM (Ki) | nih.gov |

| Serotonin 5-HT2A (rat) | 140 nM (Ki) | nih.gov |

Multi-site Binding Analysis in Brain Regions

Studies using [³H]-nemonapride have revealed multiple binding sites in brain tissue, including dopaminergic and sigma sites nih.gov. In calf brain, [³H]-nemonapride labeled multiple sites in the striatum, frontal cortex, and cerebellum nih.gov. Dopaminergic and sigma sites were the most prominent nih.gov. In rat brain, in vivo binding of [³H]-nemonapride was examined in the striatum, olfactory lobes, and frontal cortex ebi.ac.ukbiocrick.comkarger.com. The estimated number of binding sites was highest in the striatum, followed by the olfactory lobes and then the frontal cortex ebi.ac.ukbiocrick.comkarger.com.

Table 2: In Vivo [³H]-Nemonapride Binding Site Density in Rat Brain Regions

| Brain Region | Estimated Number of Binding Sites (fmol/mg wet weight) | Reference |

| Striatum | 66 | ebi.ac.ukbiocrick.comkarger.com |

| Olfactory Lobes | 28 | ebi.ac.ukbiocrick.comkarger.com |

| Frontal Cortex | 21 | ebi.ac.ukbiocrick.comkarger.com |

Postmortem autoradiographic studies in human striatum have also utilized [³H]-nemonapride to examine dopaminergic receptor binding ebi.ac.uknih.gov. These studies suggest that [³H]-nemonapride, along with [³H]-spiperone, may bind to additional subsets of D2-like receptors, including D4-like receptors, that are not recognized by [³H]-raclopride, which primarily binds to D2 and D3 receptors nih.gov.

Specificity and Methodological Considerations

While [³H]-nemonapride was initially considered a ligand of choice for labeling D4 dopamine receptors, its specificity has been questioned due to its affinity for sigma sites nih.govnih.gov. Studies have shown that [³H]-nemonapride labels multiple sites, and its selectivity for dopamine receptors is contingent upon stringent experimental conditions nih.gov. For instance, using K+ phosphate (B84403) buffer with 25 nM spiperone, [³H]-nemonapride binding showed high affinity for sigma receptors but no affinity for D2 dopamine or 5-HT1A receptors in rat brain nih.gov. Competition studies with (+)-pentazocine revealed that [³H]-nemonapride labels both sigma 1 and sigma 2 receptors nih.gov.

Furthermore, in primate cerebral cortex, D4-like binding sites labeled by [³H]-nemonapride were found to consist of a substantial portion of 5-HT2A receptors, in addition to a small portion of D4 receptors nih.gov. This highlights the importance of considering potential off-target binding when using [³H]-nemonapride as a radioligand, particularly in different brain regions and species nih.gov. Methodological approaches, such as using competing ligands to block specific sites (e.g., sulpiride (B1682569) for dopaminergic sites and pentazocine (B1679294) for sigma sites), are necessary to differentiate binding to various receptor populations nih.gov.

In Vivo Animal Model Studies

In vivo studies in animal models are used to investigate the effects of this compound in a living system, providing insights into its neurobiological actions and potential therapeutic effects. This compound readily passes through the blood-brain barrier and exhibits potent neuroleptic effects in animals caymanchem.comcaymanchem.com.

In vivo binding studies using [³H]-nemonapride in rats have characterized its binding characteristics in different brain regions ebi.ac.ukbiocrick.comkarger.com. The in vivo affinity of [³H]-nemonapride was found to be similar across the striatum, olfactory lobes, and frontal cortex ebi.ac.ukbiocrick.comkarger.com. Differential in vivo inhibition of [³H]-nemonapride binding by various antipsychotics in these brain regions has been observed, suggesting that conventional and atypical antipsychotics may differ in their occupancy of striatal versus frontocortical D2-like receptors in vivo ebi.ac.ukbiocrick.comkarger.com.

Studies have also investigated the effects of this compound on neural stem/progenitor cells in mice, both in vitro and in vivo patsnap.com. When combined with radiation, this compound significantly increased the number of neural stem/progenitor cells in both male and female mice patsnap.com.

This compound has also been shown to exhibit marked 5-HT1A receptor agonist properties in vivo, as demonstrated by its ability to decrease the extracellular concentration of hippocampal 5-hydroxytryptamine (5-HT) in rats, an effect antagonized by a 5-HT1A receptor antagonist nih.gov. This in vivo 5-HT1A receptor agonism may contribute to its preclinical effects nih.gov. Animal studies have suggested that this compound possesses pharmacological features distinct from typical neuroleptics, and its relatively low propensity for extrapyramidal side effects in clinical use may be related to its profile, similar to other benzamide (B126) derivatives ncats.io.

Neuroleptic Effects in Experimental Animals

This compound has demonstrated potent neuroleptic effects in animal models. caymanchem.com Early research identified this compound (referred to as YM-09151-2) as a potent neuroleptic. caymanchem.com Studies in cats showed that while this compound was less effective than haloperidol (B65202) and chlorpromazine (B137089) in augmenting spindle bursts produced by electrical stimulation of the caudate nucleus and antagonizing the inhibitory effect of L-DOPA on the caudate spindle, it also produced no cataleptic behavior in cats at doses where haloperidol and chlorpromazine caused catalepsy. researchgate.net This suggests a potentially smaller effect of this compound on the extrapyramidal dopaminergic system compared to some other neuroleptic drugs. researchgate.net

Modulation of Extracellular Neurotransmitter Levels (e.g., Hippocampal 5-HT)

This compound has been shown to modulate extracellular neurotransmitter levels, including serotonin (5-HT). Studies using microdialysis in rats have investigated the effects of this compound on the extracellular concentration of hippocampal 5-HT. researchgate.netnih.gov this compound significantly decreased the extracellular concentration of 5-HT in the hippocampus, and this effect was blocked by a 5-HT1A receptor antagonist (WAY100635). researchgate.netnih.gov This indicates that this compound's effect on hippocampal 5-HT is mediated through its action at 5-HT1A receptors. researchgate.netnih.gov In contrast, clozapine (B1669256) only partially decreased extracellular 5-HT, and a selective D2 receptor antagonist, raclopride (B1662589), did not affect extracellular 5-HT in vivo. nih.gov

The following table summarizes the effects of this compound, clozapine, and raclopride on extracellular hippocampal 5-HT:

| Compound | Effect on Extracellular Hippocampal 5-HT | Antagonized by WAY100635 |

| This compound | Markedly decreased | Yes |

| Clozapine | Partially decreased | No (only effects on cAMP) nih.gov |

| Raclopride | No effect | N/A |

Influence on Dopamine Receptor Binding in Animal Brains

This compound is known to bind to dopamine receptors, particularly the D2-like receptors (D2, D3, and D4). ebi.ac.ukwikipedia.orgcaymanchem.com In vivo binding studies using [³H]this compound in rat brain areas, including the striatum, olfactory lobes, and frontal cortex, showed similar apparent Kd values across these regions. ebi.ac.uk The estimated number of binding sites was highest in the striatum, followed by the olfactory lobes and frontal cortex. ebi.ac.uk

| Brain Region | Apparent Kd ([³H]this compound) | Estimated Binding Sites (fmol/mg wet weight) |

| Striatum | 0.05 µmol/kg | 66 |

| Olfactory Lobes | 0.05 µmol/kg | 28 |

| Frontal Cortex | 0.05 µmol/kg | 21 |

This compound binds preferentially to D2-like receptors over D1-like receptors. caymanchem.com Its reported Ki values are significantly lower for D2-like receptors compared to D1-like receptors. ebi.ac.uk

| Receptor Type | Ki (nM) |

| D2-like | 0.1 ebi.ac.uk, 0.06 caymanchem.com, 0.16 wikipedia.org |

| D1-like | 740 ebi.ac.uk, >100 |

| D2 | 0.06 caymanchem.com, 0.16 wikipedia.org |

| D3 | 0.3 caymanchem.com, 0.26 wikipedia.org |

| D4 | 0.15 caymanchem.com, 0.31 wikipedia.org |

Studies using quantitative ex vivo and in vitro receptor autoradiography with [¹¹C]this compound have also shown saturable binding sites in the cortex besides the striatum. ebi.ac.uk [³H]this compound binding in the presence of raclopride has been used to identify a striatal binding site designated as a D4-like receptor, which was found to be up-regulated after chronic treatment with haloperidol, raclopride, and clozapine.

Comparative Pharmacodynamic Profiles with Related Compounds

This compound's pharmacodynamic profile has been compared with other antipsychotics and related compounds. It is classified as a benzamide derivative, related to sulpiride. ebi.ac.uk

Compared to clozapine and bromerguride (B1667873), this compound exhibited marked 5-HT1A receptor agonist properties both in vitro and in vivo. researchgate.netnih.gov While clozapine showed partial 5-HT1A agonist properties in vitro, bromerguride did not decrease forskolin-stimulated cAMP accumulation or extracellular 5-HT. nih.gov Raclopride, a selective D2 receptor antagonist, did not affect forskolin-stimulated cAMP or extracellular 5-HT. nih.gov

In terms of dopamine receptor binding, this compound is a potent D2-like receptor antagonist with selectivity over D1-like receptors. ebi.ac.ukcaymanchem.com Comparisons using different radioligands like [³H]this compound, [³H]spiperone, and [³H]raclopride have revealed differences in their binding to D2-like receptors, suggesting that [³H]this compound and [³H]spiperone may bind to an additional subset of D2-like receptors not recognized by [³H]raclopride. Specifically, [³H]this compound binding in the presence of raclopride has been used to investigate D4-like receptors.

This compound also has affinity for sigma receptors (σ1 and σ2) and activates the serotonin 1A receptor (5-HT1A). caymanchem.com Its affinity for 5-HT1A receptors (IC50 = 34 nM) is notable. caymanchem.com It has weaker affinity for 5-HT2A receptors and very weak affinity for D1, 5-HT2, adrenergic, and cholinergic receptors. wikipedia.org

The cataleptogenic effects of this compound in animal models appear to be attenuated by its 5-HT1A receptor agonist properties, suggesting a potential modulation of neuroleptic-induced catalepsy by tonic 5-HT1A receptor activation. ebi.ac.ukscispace.com

| Compound | D2-like Receptor Antagonism | 5-HT1A Receptor Activity | Sigma Receptor Affinity | Cataleptogenic Effects |

| This compound | Potent | Marked agonist | Yes | Attenuated by 5-HT1A activity ebi.ac.ukscispace.com |

| Clozapine | Yes | Partial agonist (in vitro) nih.gov | Yes ebi.ac.uk | Lower compared to typicals nih.gov |

| Raclopride | Selective D2 antagonist nih.gov | No effect nih.gov | No data found | Can induce catalepsy ebi.ac.ukscispace.com |

| Haloperidol | Potent D2 antagonist ebi.ac.uk | Low affinity ebi.ac.uk | No data found | Can induce catalepsy researchgate.net |

| Chlorpromazine | Yes | No data found | No data found | Can induce catalepsy researchgate.net |

Clinical Research Paradigms and Efficacy Assessments in Psychiatric Disorders

Efficacy in Schizophrenia Spectrum Disorders

Clinical studies have evaluated the therapeutic effectiveness of nemonapride (B16739) in patients diagnosed with schizophrenia, with a focus on its impact on the multifaceted symptomatology of the disorder.

This compound has demonstrated efficacy in mitigating the positive symptoms of schizophrenia, such as hallucinations and delusions. cpn.or.krnih.gov This is thought to be primarily mediated by its potent antagonism of dopamine (B1211576) D2 receptors in the mesolimbic pathway. cpn.or.kr In a 3-week study involving acutely exacerbated schizophrenia patients, this compound treatment resulted in a significant mean improvement of 73.2% on the Positive subscale of the Brief Psychiatric Rating Scale (BPRS). Furthermore, responders to the treatment showed a mean improvement in positive symptoms of 84.6%.

The effect of this compound on negative symptoms, which include social withdrawal and blunted affect, has also been investigated. Its dual action on dopamine and serotonin (B10506) systems is thought to potentially contribute to a broader spectrum of therapeutic effects, including on negative symptoms. cpn.or.kr A clinical study reported a mean improvement of 53.9% on the Negative subscale of the BPRS in patients with acute schizophrenia treated with this compound for three weeks. While promising, the efficacy data for negative symptoms are considered somewhat limited. nih.gov

Cognitive impairment is a core feature of schizophrenia, affecting domains such as attention, memory, and executive function. cpn.or.kr Research into this compound's effect on these domains has been reported. One study involving patients with acutely exacerbated schizophrenia found a mean improvement of 84.2% on the Cognitive subscale of the BPRS after three weeks of treatment. However, it is important to note that the BPRS cognitive subscale is a limited measure of cognitive function. More detailed studies using specific neuropsychological test batteries to assess the impact of this compound on various cognitive domains are not extensively available in the reviewed literature. One study on adjunctive galantamine for cognitive impairment in schizophrenia included patients who were receiving this compound, among other antipsychotics, but did not provide specific data on the cognitive effects of this compound itself.

Assessment of Global Clinical Response

Comparative Clinical Efficacy Trials

To better understand the therapeutic positioning of this compound, comparative clinical trials have been conducted. An open-label, 12-week prospective study compared the efficacy of this compound with the first-generation antipsychotic, haloperidol (B65202), in 60 patients with schizophrenia. google.com

The study found no significant differences between the this compound and haloperidol groups in the total scores or the positive, negative, and general psychopathology subscales of the Positive and Negative Syndrome Scale (PANSS). google.com Similarly, there were no significant differences in the total BPRS scores or on the CGI scale between the two treatment groups. google.com

In terms of treatment response, defined as at least a 20% decrease in the total PANSS score from baseline, 59% of patients treated with this compound were categorized as responders, compared to 64% in the haloperidol group. google.com When response was defined as at least a 20% decrease in the total BPRS score, 72% of the this compound group and 68% of the haloperidol group were considered responders. google.com These differences in responder rates were not statistically significant. google.com

Table 1: Comparative Efficacy of this compound vs. Haloperidol in Schizophrenia (12-Week Study)

| Efficacy Measure | This compound (n=32) | Haloperidol (n=28) | Statistical Significance |

|---|---|---|---|

| PANSS Responder Rate (≥20% decrease) | 59% | 64% | Not Significant google.com |

| BPRS Responder Rate (≥20% decrease) | 72% | 68% | Not Significant google.com |

| PANSS Total & Subscale Scores | No Significant Difference | No Significant Difference | Not Significant google.com |

| BPRS Total Score | No Significant Difference | No Significant Difference | Not Significant google.com |

| CGI Scale Score | No Significant Difference | No Significant Difference | Not Significant google.com |

| BPRS Anxiety-Depression Subscale | 67.5% |

Pharmacogenetic and Biomarker Research

Pharmacogenetic research has explored how genetic variations may predict therapeutic response to this compound, with a particular focus on the dopamine D2 receptor (DRD2) gene. The Taq1A polymorphism (rs1800497) of this gene is of significant interest, as prior studies have shown that individuals carrying the A1 allele have a lower density of D2 receptors in the striatum. medchemexpress.cnnih.gov

A key study investigated the relationship between the Taq1A DRD2 genotypes and the therapeutic efficacy of this compound in 25 acutely exacerbated schizophrenic inpatients. medchemexpress.cnnih.gov Patients were treated with a fixed dose of this compound for three weeks, and their clinical status was monitored using the Brief Psychiatric Rating Scale (BPRS). The study found that patients with one or two A1 alleles (A1/A1 or A1/A2 genotypes) showed a significantly greater percentage improvement in total BPRS scores and specifically in positive symptoms compared to patients with no A1 allele (A2/A2 genotype). medchemexpress.cnnih.gov There was no significant difference between the genotype groups in the improvement of negative, anxiety-depression, excitement, or cognitive symptoms. medchemexpress.cnnih.gov These findings suggest that the Taq1A polymorphism is associated with the early therapeutic response to this compound, potentially by influencing the efficiency of the drug's D2 receptor antagonism in the central nervous system. medchemexpress.cnnih.gov

Table 2: Influence of DRD2 Taq1A Genotype on Therapeutic Response to this compound

Percentage improvement in BPRS scores after 3 weeks of treatment.

The elevation of prolactin levels in the blood is a well-known physiological response to the blockade of D2 receptors in the pituitary gland. As such, measuring plasma prolactin concentrations serves as a useful pharmacodynamic biomarker for the action of antipsychotic drugs. This compound treatment has been shown to markedly increase prolactin concentrations in patients with schizophrenia, confirming its potent D2 receptor blocking properties. researchgate.net Studies have observed this significant increase in both male and female patients, with a greater response typically seen in females. researchgate.net

The increase in prolactin is directly correlated with the antagonism of dopamine D2 receptors in the tuberoinfundibular pathway of the brain. Dopamine normally acts to inhibit prolactin release from the pituitary; by blocking D2 receptors in this pathway, antipsychotics like this compound remove this inhibition, leading to hyperprolactinemia. This effect serves as a peripheral indicator of central D2 receptor engagement. Research has shown a relationship between the degree of D2 receptor occupancy by antipsychotics and the magnitude of the prolactin response. nih.govfrontiersin.org Therefore, the measurement of prolactin levels during this compound treatment can provide a quantifiable, albeit indirect, measure of the drug's primary mechanism of action at its target receptor.

Prolactin Response as a Pharmacodynamic Biomarker

Neuroimaging Studies in Clinical Populations

Positron Emission Tomography (PET) is a powerful neuroimaging technique used in psychiatric drug research to visualize and quantify drug targets in the living human brain. For this compound, a radiolabeled version of the compound, [11C]this compound, has been developed and utilized as a PET ligand. researchgate.net [11C]this compound binds with high affinity and selectivity to dopamine D2-like receptors, making it a valuable tool for studying the distribution and density of these receptors in the brain. researchgate.net

PET studies with various antipsychotics have been crucial in establishing the concept of a "therapeutic window" for D2 receptor occupancy. Research has consistently shown that for most antipsychotic agents, clinical efficacy is associated with a striatal D2 receptor occupancy of approximately 65-80%. frontiersin.orgresearchgate.net Occupancy below this range may result in a reduced probability of a therapeutic response, while occupancy above 80% significantly increases the risk of extrapyramidal side effects. frontiersin.org

While [11C]this compound is used as a PET radiotracer to investigate D2 receptor systems, published clinical studies that specifically use PET to determine the therapeutic window of this compound itself by measuring receptor occupancy in patient populations and correlating it with clinical outcomes are not as extensively documented as for some other antipsychotics. researchgate.net However, the principles established through PET research with other D2 antagonists provide a fundamental framework for understanding the dose-response relationship of this compound. nih.govfrontiersin.org The use of [11C]this compound in PET imaging allows for the direct visualization of its target engagement, which is essential for optimizing treatment strategies in neuropsychiatric disorders. researchgate.net

Positron Emission Tomography (PET) Studies

Receptor Occupancy Studies with [11C]this compound

The radiolabeled carbon-11 (B1219553) analogue of this compound, [11C]this compound, serves as a critical tool in clinical research, particularly for in-vivo imaging of neurotransmitter receptors using Positron Emission Tomography (PET). These studies are fundamental in understanding the pharmacodynamics of antipsychotic drugs and establishing therapeutic windows.

PET studies utilizing various radioligands have been instrumental in correlating dopamine D2 receptor occupancy with the clinical efficacy and side effects of antipsychotic medications. nih.gov Research suggests that for many antipsychotics, a therapeutic effect is typically achieved when D2 receptor occupancy is between 60% and 70%. tci-thaijo.org Conversely, the risk of extrapyramidal side effects increases substantially when occupancy exceeds 80%. nih.govfrontiersin.org

[11C]this compound is widely used as a PET ligand primarily for quantifying dopamine D2-like receptors in the brain. researchgate.net Its high affinity for these receptors allows researchers to visualize and measure their density and occupancy by antipsychotic drugs. In comparative studies with other D2-like receptor ligands like [11C]raclopride and [11C]N-methylspiperone, [11C]this compound has demonstrated distinct kinetic properties and binding patterns. nih.govtocris.com For instance, following a quinolinic acid-induced lesion in the rat striatum, PET scans showed an increased uptake of [11C]this compound in the lesioned area, a finding that differed from the decreased uptake observed with [11C]raclopride. nih.govtocris.com This highlights its specific utility and the importance of ligand choice in neuroreceptor imaging studies.

These receptor occupancy studies are crucial in the development and assessment of novel antipsychotic agents, allowing for a quantitative understanding of the drug-target interaction in the living human brain.

Table 1: General Thresholds for Dopamine D2 Receptor Occupancy in Antipsychotic Therapy

| Occupancy Level | Associated Clinical Outcome |

|---|---|

| < 65% | Reduced probability of therapeutic response. frontiersin.org |

| 65% - 80% | Generally considered the therapeutic window for antipsychotic efficacy. frontiersin.org |

Differential Labeling of Dopamine and Sigma Receptors

A defining characteristic of this compound is its ability to bind with high affinity to more than one type of receptor, a property that requires careful consideration in research settings. While it is a potent antagonist of dopamine D2-like receptors, it also exhibits significant affinity for sigma (σ) receptors. researchgate.netresearchgate.net

Research using the tritiated form, [3H]this compound, has elucidated this dual-binding nature. Studies have shown that depending on the specific assay conditions, [3H]this compound can differentially define sigma and dopamine receptor sites. nih.gov In brain regions rich in dopamine D2 receptors, such as the striatum, its binding is predominantly to these sites. researchgate.netnih.gov However, in regions with low D2 receptor density but high sigma receptor expression, like the cerebellum and cerebral cortex, this compound's binding is primarily to sigma receptors. researchgate.netrsc.orgwikipedia.org

This differential labeling has significant implications for experimental design and interpretation. For example, the "subtraction method," which involves subtracting the binding of a more selective D2/D3 ligand like [3H]raclopride from that of [3H]this compound to estimate D4 receptor density, may be confounded by this compound's concurrent binding to sigma receptors. nih.gov In vitro binding assays have confirmed that [3H]this compound is a potent radioligand for both sigma-1 (σ₁) and sigma-2 (σ₂) receptor subtypes. researchgate.net This characteristic necessitates the use of blocking agents to isolate and study a single receptor population. For instance, to specifically label D4 receptors, D2, D3, and sigma receptors must be blocked by other compounds. nih.gov

Table 2: Binding Affinity Profile of this compound for Various Receptors

| Receptor | Binding Affinity (Ki or IC50) |

|---|---|

| Dopamine D2 | 0.16 nM (Ki) researchgate.net |

| Dopamine D3 | 0.26 nM (Ki) researchgate.net |

| Dopamine D4 | 0.31 nM (Ki) researchgate.net |

| Serotonin 5-HT1A | 1.8 nM (Ki) researchgate.net; 34 nM (IC50) researchgate.net |

| Sigma-1 (σ₁) | 8.4 nM (Ki) researchgate.net |

Imaging Sigma Receptors in Neurological Conditions

The affinity of this compound for sigma receptors has been leveraged to explore the role of these receptors in various neurological and psychiatric disorders. rsc.orge-century.us Sigma receptors, particularly the sigma-1 (σ₁) subtype, are implicated in a range of cellular functions and are being investigated as targets for drug development in conditions like Alzheimer's disease, Parkinson's disease, and schizophrenia. rsc.orgwikipedia.orge-century.us

Using [11C]this compound as a PET radioligand, researchers have been able to image sigma receptors in vivo. One notable application has been in the study of Parkinson's disease patients experiencing levodopa-induced dyskinesia (LID). rsc.org PET studies revealed an increase in sigma receptor binding in the cerebellum of these patients. This elevated binding was reportedly reduced following pallidal surgery that improved the dyskinesia, suggesting an association between cerebellar sigma receptors and the pathophysiology of LID. rsc.org

In the context of schizophrenia, post-mortem brain tissue studies have utilized [3H]this compound to investigate sigma receptor alterations. These studies have indicated that [3H]this compound-labeled sigma receptor binding is decreased in the brains of individuals with schizophrenia compared to healthy controls. nih.gov This finding points to a potential role for sigma receptors in the pathophysiology of schizophrenia.

The ability of this compound to label sigma receptors makes it a valuable tool for investigating the distribution, density, and function of these receptors in the human brain, providing insights into their involvement in a spectrum of CNS disorders. rsc.org

Table 3: Application of this compound in Sigma Receptor Imaging in Neurological Disorders

| Neurological Condition | Key Finding with this compound |

|---|---|

| Parkinson's Disease (with Levodopa-Induced Dyskinesia) | Increased sigma receptor binding observed in the cerebellum via [11C]this compound PET. rsc.orgwikipedia.org |

Structural Biology and Computational Design Implications

High-Resolution Crystal Structures of Nemonapride-Receptor Complexes

A pivotal advancement in understanding the molecular pharmacology of This compound (B16739) came with the determination of high-resolution crystal structures of the human D4 dopamine (B1211576) receptor (DRD4) in its inactive state, bound to this compound. nih.gova-z.lurcsb.org These structures, resolved to as high as 1.95 Å, have provided unprecedented detail into the binding mechanism of this antipsychotic drug. nih.gova-z.lurcsb.orgnih.gov The clarity of these structures has been instrumental in revealing a full network of water molecules and ions that contribute to the binding interface. nih.gov To achieve this high resolution, a common challenge in G protein-coupled receptor (GPCR) crystallography was overcome by creating a chimera; specifically, the large and flexible intracellular loop 3 (ICL3) of the DRD4 was replaced with a thermostabilized apocytochrome b562RIL (BRIL). nih.gov

| PDB ID | Receptor | Ligand | Resolution (Å) | Method |

| 5WIU | Human D4 Dopamine Receptor (DRD4)-BRIL Chimera | This compound | 1.96 | X-RAY DIFFRACTION |

| 5WIV | Human D4 Dopamine Receptor (DRD4)-BRIL Chimera (sodium-free) | This compound | 2.15 | X-RAY DIFFRACTION |

| Data derived from the RCSB Protein Data Bank and associated publications. nih.govrcsb.orgnih.govdrugbank.com |

The crystal structure of the DRD4-nemonapride complex reveals that the ligand settles into a well-defined pocket. nih.gov The binding site can be described as having two principal components: a conserved orthosteric binding pocket (OBP) and a distinct extended binding pocket (EBP). nih.govnih.gov

The orthosteric binding pocket is the primary interaction site for many dopaminergic ligands. In the case of this compound, its benzamide (B126) ring is situated within this OBP, which is formed by amino acid residues from transmembrane helices (TM) II, III, V, VI, VII, and the second extracellular loop (ECL2). nih.gov A crucial interaction within this pocket is the engagement of the conserved aspartate residue, D1153.32 (Ballesteros-Weinstein numbering). nih.gov The methoxy (B1213986) ring of this compound is stabilized by intermolecular contacts with the side chains of conserved residues F4116.52 and V1163.33, and it forms a hydrogen bond with the sidechain of S1965.42. nih.govmdpi.com

A key feature contributing to subtype selectivity among dopamine receptors is the extended binding pocket . The DRD4 structure reveals a unique EBP bordered by residues in TM II and TM III. nih.gov this compound's unsubstituted benzyl (B1604629) group inserts into this pocket, where it interacts with non-conserved residues V872.57, L902.60, F912.61, and L1113.28. nih.gov This DRD4-specific EBP is structurally distinct from the EBP found in the closely related D2 and D3 receptors, which is located between TM II and TM VII. nih.govscispace.com This structural divergence provides a basis for understanding ligand selectivity and for designing DRD4-selective compounds. nih.govnih.gov

| Binding Pocket | Interacting Residues with this compound in DRD4 | Location |

| Orthosteric Binding Pocket (OBP) | D1153.32, V1163.33, S1965.42, F4116.52 | TM II, III, V, VI, VII, ECL2 |

| Extended Binding Pocket (EBP) | V872.57, L902.60, F912.61, L1113.28 | Between TM II and TM III |

| Table compiled from structural data of the DRD4-nemonapride complex. nih.gov |

The conformation of a ligand when bound to its receptor is critical for its affinity and activity. For this compound, its bound conformation is significantly stabilized by a key intramolecular hydrogen bond. nih.gov This bond forms between the amide nitrogen of the benzamide group and the oxygen of the methoxy substituent on the same ring. nih.gov This interaction constrains the ligand's structure, pre-organizing it for optimal fitting and interaction within the receptor's binding pocket. nih.gov Computational analyses have shown that this compound can assume multiple steric conformations, but this intramolecular bond is a defining feature of its receptor-bound state. researchgate.net

Allosteric modulators, such as sodium ions, play a significant role in the function of many GPCRs. The crystal structures of the DRD4-nemonapride complex provided the first direct structural evidence for a sodium ion in the binding site of a dopamine receptor. nih.gov The sodium ion is coordinated by the highly conserved residue D802.50, the side chain of S1223.39, and several water molecules. nih.gov

The presence of this sodium ion has a tangible effect on the stability of this compound binding. Molecular dynamics (MD) simulations have shown that this compound's binding pose is more stable when the sodium ion is present. nih.govelifesciences.org This computational finding is consistent with experimental observations that this compound-like ligands exhibit higher affinity for the receptor in the presence of sodium. nih.govelifesciences.org The sodium ion appears to stabilize the inactive conformation of the receptor, which in turn enhances the binding of antagonists like this compound. acs.orgresearchgate.net

Role of Intramolecular Interactions in Ligand Conformation

Computational Drug Design and Virtual Screening

The availability of high-resolution receptor structures is a cornerstone of modern computational drug design. nfcr.org The structure of the DRD4-nemonapride complex, in particular, has become a valuable tool for in silico drug discovery efforts. mdpi.comucsf.edu

Structure-based virtual screening involves docking large libraries of virtual compounds into the known three-dimensional structure of a target receptor to identify potential new ligands. nfcr.org The high-resolution DRD4-nemonapride structure has served as a precise template for such campaigns, enabling the search for novel DRD4-selective agonists. nih.gova-z.lu By exploiting the detailed structural information of the binding pockets, researchers have been able to move rapidly from structure elucidation to the discovery of previously unrecognized and selective chemical probes. nih.govucsf.edu This approach has successfully identified new agonists with novel chemotypes by screening hundreds of thousands of virtual chemicals for their fit within the DRD4 crystal structure. ucsf.edu

While crystal structures for DRD4 and DRD3 are available, obtaining a high-resolution structure for the closely related and therapeutically important D2 dopamine receptor (DRD2) proved more challenging. scispace.comjapsonline.com In the absence of an experimental structure, researchers have relied on homology modeling. This technique uses the known experimental structure of a related protein (a template) to build a predictive model of the target protein. plos.org

The crystal structures of the DRD4 bound to this compound and the DRD3 bound to the antagonist eticlopride (B1201500) have served as critical templates for generating homology models of the DRD2 receptor. scispace.comppm.edu.pl These models have been used to perform docking studies with various ligands to probe for structural factors that determine subtype selectivity. plos.org However, studies have also highlighted the limitations of this approach; for instance, docking certain ligands into DRD2 homology models failed to reproduce the unique binding poses later observed in the actual DRD2 crystal structure. scispace.com This underscores the immense value of experimentally determined structures like the DRD4-nemonapride complex for accurate, structure-based drug design. japsonline.com

Pharmacological Interactions and Polypharmacy Considerations

Neurotransmitter System Cross-Interactions

Nemonapride's primary mechanism involves modulating neurotransmitter activity, particularly dopamine (B1211576) and serotonin (B10506) systems. wikipedia.orgpatsnap.com Interactions with other drugs affecting these or other neurotransmitter systems can lead to altered pharmacological effects.

Interactions with Central Nervous System Depressants

Concurrent use of This compound (B16739) with other central nervous system (CNS) depressants can amplify sedative effects. patsnap.com CNS depressants are drugs that slow down brain activity and include substances such as alcohol, benzodiazepines, and opioids. patsnap.comaddictioncenter.com Co-administration with these agents can increase the risk of drowsiness, dizziness, and impaired motor coordination. patsnap.com Patients are generally advised to avoid or limit the use of such substances while taking this compound. patsnap.com

Metabolic Pathway Interactions

The metabolism of this compound is a key factor in its pharmacokinetics, and interactions with drugs that affect the enzymes responsible for its breakdown can alter its plasma concentrations. wikipedia.orgpatsnap.com

Cytochrome P450 Enzyme System Involvement (e.g., CYP3A4)

This compound is metabolized primarily by the cytochrome P450 (CYP) enzyme system. wikipedia.orgpatsnap.com Specifically, CYP3A4 is identified as the primary enzyme involved in the metabolism of this compound. wikipedia.org The CYP450 system comprises a family of isozymes responsible for the biotransformation of a large number of drugs. scirp.orgnih.gov CYP3A4 is one of the major enzymes in this system. scirp.orgnih.govwikitox.org

Implications for Co-administration with Inhibitors and Inducers

Co-administration of this compound with drugs that affect the CYP3A4 enzyme system, particularly inhibitors or inducers, can alter its metabolism. patsnap.com

CYP3A4 Inhibitors: CYP3A4 inhibitors can decrease the metabolism of drugs that are substrates of this enzyme. nih.gov When a CYP3A4 inhibitor is co-administered with this compound, it can lead to increased plasma concentrations of this compound due to reduced metabolic clearance. patsnap.comnih.gov This may necessitate careful monitoring and potential dose adjustments of this compound to avoid elevated levels. patsnap.com Examples of strong and moderate CYP3A4 inhibitors include itraconazole (B105839) and fluconazole, although their specific interaction data with this compound requires direct study. nih.govfda.gov

CYP3A4 Inducers: Conversely, CYP3A4 inducers can increase the metabolism of drugs that are substrates of this enzyme. nih.gov Co-administration of a CYP3A4 inducer with this compound can lead to decreased plasma concentrations of this compound due to increased metabolic clearance. patsnap.comnih.gov This could potentially reduce the efficacy of this compound. patsnap.com Examples of strong and moderate CYP3A4 inducers include rifampin and carbamazepine. nih.govfda.govoatext.com Co-administration with inducers may also require careful monitoring and possible dose adjustments of this compound. patsnap.com

The interplay between this compound and drugs affecting CYP3A4 highlights the importance of considering potential pharmacokinetic interactions when prescribing this compound, especially in patients receiving multiple medications. patsnap.comnih.gov

Table 1: Summary of Potential Pharmacokinetic Interactions via CYP3A4

| Interacting Drug Type | Effect on this compound Metabolism (via CYP3A4) | Potential Outcome on this compound Plasma Concentration | Clinical Implication |

| CYP3A4 Inhibitor | Decreased metabolism | Increased concentration | May require this compound dose reduction; increased monitoring |

| CYP3A4 Inducer | Increased metabolism | Decreased concentration | May require this compound dose increase; increased monitoring |

Note: This table summarizes the general principles of CYP3A4-mediated drug interactions. Specific interactions and their magnitudes can vary depending on the individual drugs involved and patient factors.

Future Directions and Emerging Research Avenues

Exploration of Unconventional Therapeutic Targets

Future research is likely to delve deeper into the functional consequences of these interactions. A key area of interest is the partial agonist activity of nemonapride (B16739) at the 5-HT1A receptor. wikipedia.orgoup.com This property is shared by other atypical antipsychotics and is thought to contribute to a more favorable side effect profile and efficacy against negative and cognitive symptoms of schizophrenia. mdpi.com Further elucidation of the downstream signaling pathways activated by this compound at 5-HT1A receptors could pave the way for the development of more targeted therapies.

The role of sigma receptors (σ1 and σ2) in the action of this compound is another area ripe for exploration. rsc.org These receptors are implicated in a wide range of cellular functions and are being investigated as targets for various neurological and psychiatric disorders. rsc.org Understanding how this compound's interaction with sigma receptors modulates neuronal function could reveal novel mechanisms for its therapeutic effects and suggest its use in other conditions. rsc.org

Table 1: this compound's Affinity for Various Receptors

| Receptor | Affinity (Ki, nM) | Reference |

| Dopamine (B1211576) D2 | 0.16 | wikipedia.org |

| Dopamine D3 | 0.26 | wikipedia.org |

| Dopamine D4 | 0.31 | wikipedia.org |

| Serotonin (B10506) 5-HT1A | 1.8 | wikipedia.org |

| Serotonin 5-HT2A | 9.4 | wikipedia.org |

| Sigma 1 (σ1) | 8.4 | |

| Sigma 2 (σ2) | 9.6 |

Investigation of this compound's Role in Other Neurological Conditions

The dopaminergic and serotonergic systems are implicated in a variety of neurological and psychiatric disorders beyond schizophrenia. archrespite.orggenome.jp This has led to preliminary investigations into the potential utility of this compound in other conditions.

Given its potent D2/D3 receptor antagonism, there is interest in exploring this compound's potential in conditions characterized by dopaminergic dysregulation. ontosight.ai For instance, some studies have explored the effects of dopamine receptor antagonists in the context of neurodegenerative diseases like Parkinson's disease, although this is a complex area requiring careful consideration of the underlying pathology. ontosight.aineurology.org

Furthermore, the compound's reported antidepressant and anxiolytic properties suggest a potential role in mood and anxiety disorders. wikipedia.orgnih.gov A recent study even highlighted this compound as a potential drug for repurposing in depression based on genetic and molecular data. medrxiv.org Clinical trials would be necessary to systematically evaluate its efficacy and safety in these patient populations. The interaction with the 5-HT7 receptor by the R enantiomer of some benzamides opens another avenue for exploring potential antidepressant effects. acs.org

Development of Advanced Radioligands for In Vivo Imaging

Radiolabeled versions of this compound, such as [3H]this compound and [11C]this compound, have been instrumental in preclinical and clinical research for studying dopamine and sigma receptors in the living brain using techniques like Positron Emission Tomography (PET). rsc.orgresearchgate.net These tools allow for the non-invasive visualization and quantification of receptor density and occupancy.

The development of new and improved radioligands is a continuous effort in neuroimaging. nih.govsnmjournals.org While existing this compound-based radiotracers are valuable, there is always a need for ligands with higher selectivity, improved kinetic properties, and lower non-specific binding. nih.govresearchgate.net Future research in this area may focus on:

Developing subtype-selective radioligands: Creating tracers that can differentiate between D2, D3, and D4 receptors with greater precision would provide a more nuanced understanding of their respective roles in health and disease. mdpi.comfrontiersin.org

Improving sensitivity for extrastriatal imaging: The low density of dopamine receptors in cortical regions presents a challenge for imaging. neurology.orgnih.gov Advanced radioligands with higher affinity and signal-to-noise ratios are needed to accurately measure these receptor populations. nih.gov

Creating agonist radioligands: Most current radioligands are antagonists. snmjournals.org The development of agonist radiotracers for PET could provide unique insights into the functional state of receptors, specifically their high-affinity state, which is thought to be more relevant to endogenous dopamine signaling. snmjournals.orgnih.gov

Innovations in Drug Discovery Methodologies for Related Compounds

The study of this compound and other benzamide (B126) antipsychotics informs broader strategies in drug discovery for neuropsychiatric disorders. mdpi.comdrugtargetreview.com The field is moving away from a single-target approach towards the development of multi-target drugs that can address the complex and multifaceted nature of these illnesses. mdpi.com

Innovations in drug discovery methodologies that could be applied to compounds related to this compound include:

Structure-based drug design: High-resolution crystal structures of receptors like the D4 dopamine receptor in complex with this compound provide a detailed blueprint for the rational design of new molecules with improved selectivity and efficacy. nih.govelifesciences.org

Polypharmacology: The recognition that the clinical efficacy of drugs like this compound may result from their interaction with multiple targets is driving a more holistic approach to drug design. acs.org For example, designing compounds where different enantiomers target different receptors could lead to novel therapeutic profiles. acs.org

Computational and AI-driven approaches: The use of deep learning and molecular docking simulations can accelerate the identification of novel drug targets and predict the binding affinities of new chemical entities, streamlining the early phases of drug discovery. psychiatryinvestigation.org

The ongoing research into this compound and related benzamides, coupled with advancements in drug discovery technologies, holds significant promise for the development of the next generation of treatments for schizophrenia and other challenging neurological and psychiatric conditions. drugtargetreview.comnih.gov

Q & A

Q. What are the primary pharmacological targets of nemonapride, and how do they inform experimental design in preclinical studies?

this compound is a potent D2/D4 dopamine receptor antagonist with additional affinity for serotonin (5-HT2A) and sigma-1 receptors . To study its receptor interactions:

- Use radioligand binding assays (e.g., [³H]spiperone for D2 receptors) to quantify affinity.

- Validate docking accuracy via molecular dynamics simulations, as demonstrated in studies where this compound formed hydrogen bonds with Asp115 and hydrophobic interactions with Leu111/Phe91 in D4 receptors .

- Include control experiments with selective antagonists (e.g., haloperidol for D2) to isolate receptor-specific effects.

Q. What are the methodological considerations for synthesizing enantiomerically pure (2S,3S)-nemonapride?

- Optimize stereoselective synthesis using chiral auxiliaries or catalysts. For example, Wei et al. (2016) achieved high enantiomeric purity via asymmetric hydrogenation of ketone intermediates .

- Characterize intermediates and final products using NMR, HPLC with chiral columns, and X-ray crystallography to confirm stereochemistry .

Q. How do common side effects of this compound, such as extrapyramidal symptoms (EPS), influence animal model selection for toxicity studies?

- Prioritize rodent models with dopaminergic pathway sensitivity (e.g., catalepsy tests in rats).

- Monitor serum prolactin levels as a biomarker for D2 receptor blockade .

- Compare dose-response curves across species to identify thresholds for EPS onset .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical efficacy data for this compound across different psychiatric disorders?

- Conduct meta-analyses with stratification by patient subgroups (e.g., schizophrenia vs. dementia-related psychosis).

- Evaluate confounding variables: dosing regimens (3–10 mg/day), comorbidities, and concurrent medications .

- Apply mixed-effects models to account for heterogeneity in trial designs .

Q. What experimental strategies validate this compound’s dual binding pockets (OBP and EBP) in D4 receptors, and how does this impact drug design?

- Use cryo-EM or X-ray crystallography to resolve receptor-ligand structures.

- Perform alanine-scanning mutagenesis to identify critical residues (e.g., His414, Val87) for binding .

- Compare binding kinetics with analogs to optimize residence time and selectivity .

Q. How should researchers design longitudinal studies to assess this compound’s rare adverse effects (e.g., malignant syndrome or thromboembolism)?

- Leverage real-world data (RWD) from pharmacovigilance databases, applying disproportionality analysis (e.g., reporting odds ratios).

- Establish prospective cohorts with standardized monitoring protocols for early biomarkers (e.g., CK levels for malignant syndrome) .

Q. What statistical methods are optimal for analyzing dose-dependent efficacy vs. toxicity trade-offs in this compound trials?

- Apply Bayesian adaptive designs to dynamically adjust dosing based on interim safety/efficacy data.

- Use receiver operating characteristic (ROC) curves to identify therapeutic windows .

Methodological Best Practices